(2-Chloro-4-methylpyridin-3-YL)methanamine

Medicinal Chemistry HIV Therapy Process Chemistry

Researchers and procurement managers often face unreliable yields in nevirapine precursor synthesis due to positional isomer impurities. (2-Chloro-4-methylpyridin-3-yl)methanamine (CAS 1256835-68-3) is the exact building block that resolves this, delivering consistent performance in the critical 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide step. • 20% yield improvement over generic chloropyridine methanamines • mp 65-70°C, ≥95% purity ensures reproducible reactivity • Versatile 3-methanamine handle for amide/urea library synthesis

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
Cat. No. B12853095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-methylpyridin-3-YL)methanamine
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)Cl)CN
InChIInChI=1S/C7H9ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3
InChIKeyRBKZEGLAYFJAHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-4-methylpyridin-3-yl)methanamine: Product Overview


(2-Chloro-4-methylpyridin-3-yl)methanamine (CAS: 1256835-68-3) is a specialized heterocyclic building block characterized by a pyridine ring with chlorine at the 2-position, a methyl group at the 4-position, and a methanamine moiety at the 3-position . It is a key intermediate in the synthesis of the HIV reverse transcriptase inhibitor nevirapine, which targets HIV-1 [1]. This substitution pattern confers unique physicochemical properties (melting point: 65-70°C; purity: ≥95%) and reactivity that distinguish it from other chloropyridine methanamines [2].

1 Key intermediate for nevirapine (HIV-RT inhibitor) synthesis
2 Substitution pattern supports regioselective nucleophilic substitution and amidation
3 May support fragment-based drug discovery and heterocyclic scaffold elaboration

(2-Chloro-4-methylpyridin-3-yl)methanamine: Substitution Resistance


Generic substitution of (2-Chloro-4-methylpyridin-3-yl)methanamine with other chloropyridine methanamines is not feasible due to the precise positioning of the chlorine, methyl, and methanamine groups, which dictates reactivity and selectivity in key transformations. The 2-chloro group enables nucleophilic aromatic substitution, the 4-methyl group influences electronic properties and steric hindrance, and the 3-methanamine group serves as a versatile handle for further functionalization . Replacing this compound with a positional isomer such as (2-chloro-pyridin-3-yl)methanamine (lacking the 4-methyl) or (5-chloro-pyridin-3-yl)methanamine (different chloro position) would result in a different reactivity profile, altered physicochemical properties, and failure in established synthetic routes, particularly in the production of nevirapine [1].

Positional isomers (e.g., 5-chloro) may alter nucleophilic substitution reactivity and regioselectivity.
Des-methyl analogs lack the steric and electronic modulation provided by the 4-methyl group.
Hydrochloride salt form introduces higher hazard classification (H314) and may require more stringent handling.

(2-Chloro-4-methylpyridin-3-yl)methanamine: Key Differentiation Evidence


Yield Advantage vs. 2-Chloro-4-methylpyridin-3-amine

The target compound serves as a direct precursor to the essential nevirapine intermediate 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, demonstrating a 20% higher yield compared to routes using 2-chloro-4-methylpyridin-3-amine (CAPIC) [1]. This yield improvement reduces raw material costs and increases process efficiency.

Yield Advantage
Head-to-head
~85% vs ~65% yield
+20% absolute improvement
Reported yield improvement in key amidation step
Under standard conditions with 2-chloronicotinoyl chloride
Medicinal Chemistry HIV Therapy Process Chemistry

Solid-State Stability vs. Des-methyl Analog

The target compound exhibits a significantly higher melting point (65-70°C) compared to the des-methyl analog (2-chloro-pyridin-3-yl)methanamine, which is a liquid or low-melting solid [1]. This property facilitates easier handling, purification, and long-term storage as a crystalline powder.

Solid-State Handling
Cross-study comparable
mp 65–70°C vs liquid / low-melting analog
≥40°C higher melting point
Enables crystalline powder handling and storage
Standard laboratory conditions
Process Chemistry Formulation Solid-State Chemistry

Purity Consistency vs. Positional Isomers

Commercial suppliers consistently provide the target compound at purities ≥95% , whereas positional isomers like (5-chloro-pyridin-3-yl)methanamine often lack standardized purity data . This consistency ensures reliable performance in sensitive applications like fragment-based drug discovery.

Purity Specification
Data to verify
≥95% vs undefined for isomer
Defined specification
Supports consistent performance in sensitive assays
Supplier specifications; verify lot analysis
Quality Control Analytical Chemistry Procurement

Lower Hazard Profile vs. Hydrochloride Salt

The target compound is classified with GHS hazard statements H302, H315, H318, H335 [1]. Its hydrochloride salt, a common alternative form, is classified with more severe hazards (H314), requiring more stringent handling [2]. This difference in hazard profile can impact shipping costs and laboratory safety protocols.

Hazard Profile
Cross-study comparable
H302,H315,H318,H335 vs H314
Lower severity classification
May simplify shipping and routine handling
Per Safety Data Sheets
Chemical Safety Occupational Health Regulatory Compliance

(2-Chloro-4-methylpyridin-3-yl)methanamine: Application Scenarios


Nevirapine Manufacturing

Procure this compound as the direct precursor for synthesizing 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide, a critical intermediate in the production of nevirapine. The demonstrated 20% yield improvement compared to alternative routes justifies its use for cost-effective and scalable manufacturing [1].

Fragment-Based Drug Discovery Libraries

Include this compound in FBDD screening libraries. Its defined physicochemical properties (melting point, purity) and unique substitution pattern make it a high-quality fragment for identifying hits against novel biological targets, minimizing false positives due to impurities or instability .

Synthesis of Heterocyclic Building Blocks

Utilize this compound as a versatile intermediate for constructing diverse heterocyclic scaffolds. The 2-chloro group allows for nucleophilic substitution, the 3-methanamine provides an anchor for amide or urea formation, and the 4-methyl group modulates electronic and steric properties, enabling access to chemical space not easily reached with other chloropyridine methanamines [2].

Application
Selection Property
Validation Focus
Nevirapine intermediate synthesis
Substitution pattern specificity
Reported yield improvement over alternative route
Fragment-based drug discovery libraries
High purity and solid-state stability
Lot-to-lot purity consistency
Heterocyclic scaffold elaboration
Versatile functionalization handles (Cl, Me, CH2NH2)
Regioselective nucleophilic substitution and amidation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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